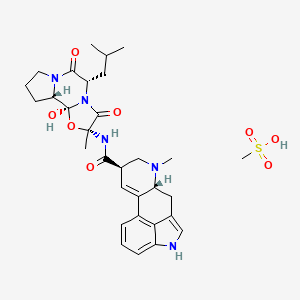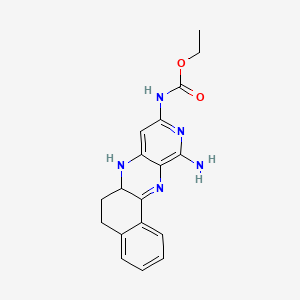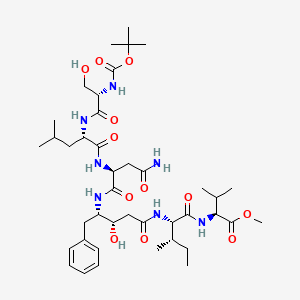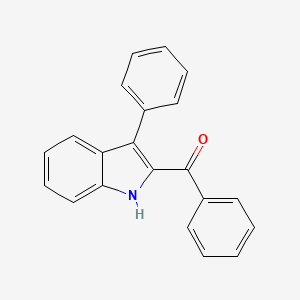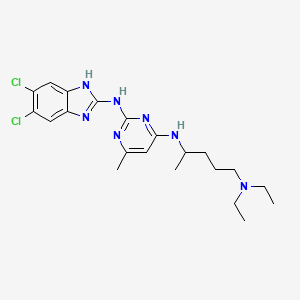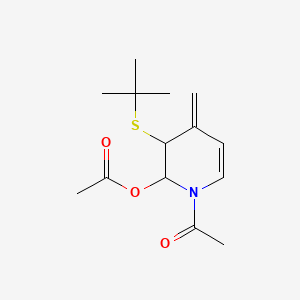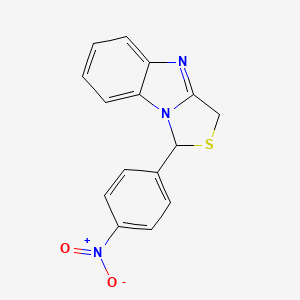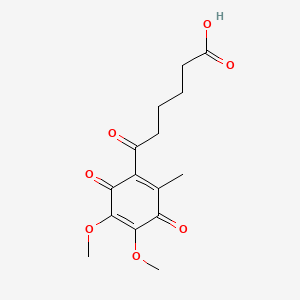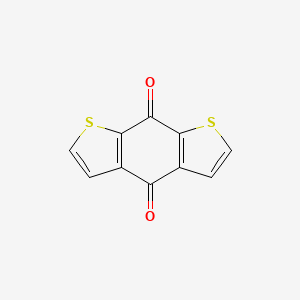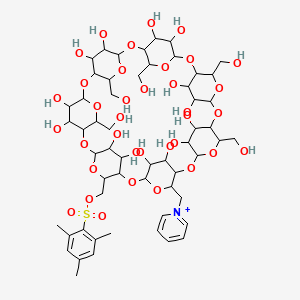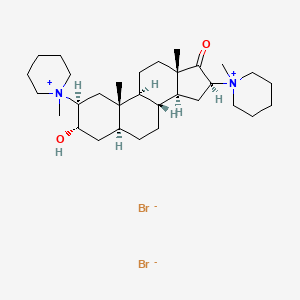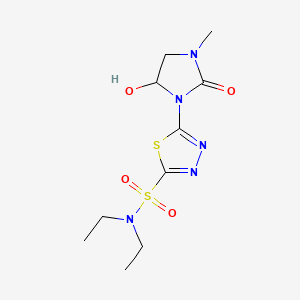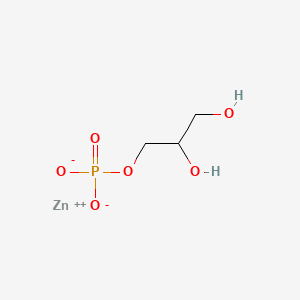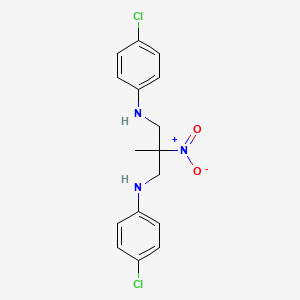
(2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide is a complex organic molecule characterized by the presence of chloroaniline groups and a hydroxyazane oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide typically involves multiple steps:
-
Formation of the Chloroaniline Derivative: : The initial step involves the preparation of 4-chloroaniline through the chlorination of aniline. This reaction is usually carried out using chlorine gas or sodium hypochlorite in the presence of a catalyst.
-
Alkylation: : The 4-chloroaniline is then subjected to alkylation using a suitable alkylating agent such as methyl iodide or ethyl bromide to introduce the methyl group at the nitrogen atom.
-
Formation of the Hydroxyazane Oxide: : The final step involves the oxidation of the alkylated product to form the hydroxyazane oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyazane oxide group can undergo further oxidation to form more complex oxides.
-
Reduction: : The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of higher oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide involves its interaction with molecular targets such as enzymes and receptors. The chloroaniline groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the hydroxyazane oxide moiety can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler analogue with similar reactivity but lacking the hydroxyazane oxide group.
2,6-Dibromo-4-chloroaniline: Another chloroaniline derivative with different halogen substitutions.
4-Bromo-2-chloroaniline: A compound with similar structural features but different halogen positions.
Uniqueness
The uniqueness of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide lies in its combination of chloroaniline groups and the hydroxyazane oxide moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5409-61-0 |
|---|---|
Molecular Formula |
C16H17Cl2N3O2 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)-2-methyl-2-nitropropane-1,3-diamine |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-16(21(22)23,10-19-14-6-2-12(17)3-7-14)11-20-15-8-4-13(18)5-9-15/h2-9,19-20H,10-11H2,1H3 |
InChI Key |
HBBMRZZBXBDGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)Cl)(CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


